

Structural Analysis of (4-Methoxypyridin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxypyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. Its structural confirmation is paramount for its application in the synthesis of complex pharmaceutical agents. This technical guide provides a summary of the available structural data and outlines a general approach to its synthesis and characterization. Despite a comprehensive search of publicly available data, detailed experimental spectra (^1H NMR, ^{13}C NMR, IR) and a specific, validated synthesis protocol for this compound remain elusive. This document, therefore, serves as a foundational guide, compiling predicted data and outlining the necessary experimental workflows for its definitive structural elucidation.

Introduction

(4-Methoxypyridin-3-yl)methanol, a substituted pyridylmethanol derivative, holds significance as a potential intermediate in the synthesis of novel therapeutic agents. The presence of a methoxy group and a hydroxymethyl group on the pyridine ring offers versatile handles for chemical modification. Accurate structural and spectroscopic data are critical for ensuring the purity and identity of this compound in any synthetic pathway.

Structural and Physicochemical Properties

The fundamental properties of **(4-Methoxypyridin-3-yl)methanol** are summarized in Table 1. This information is based on data aggregated from chemical databases.

Table 1: Physicochemical Properties of **(4-Methoxypyridin-3-yl)methanol**

Property	Value	Source
CAS Number	120277-47-6	Chemical Supplier Data
Molecular Formula	C ₇ H ₉ NO ₂	PubChem
Molecular Weight	139.15 g/mol	PubChem
Canonical SMILES	<chem>COC1=C(C=NC=C1)CO</chem>	PubChem
InChI	InChI=1S/C7H9NO2/c1-10-7-2-3-8-4-6(7)5-9/h2-4,9H,5H2,1H3	PubChem
InChIKey	OUNUFEHYGMCMEM-UHFFFAOYSA-N	PubChem

Predicted Spectroscopic Data for Structural Confirmation

In the absence of publicly available experimental spectra, theoretical predictions provide a valuable reference for the structural confirmation of **(4-Methoxypyridin-3-yl)methanol**.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of **(4-Methoxypyridin-3-yl)methanol** are presented in Table 2. These values are essential for the initial identification of the compound in mass spectrometric analyses.

Table 2: Predicted Mass Spectrometry Data for **(4-Methoxypyridin-3-yl)methanol**

Adduct	Predicted m/z
[M+H] ⁺	140.0706
[M+Na] ⁺	162.0525
[M-H] ⁻	138.0560
[M+NH ₄] ⁺	157.0971
[M+K] ⁺	178.0265

Data sourced from PubChem.

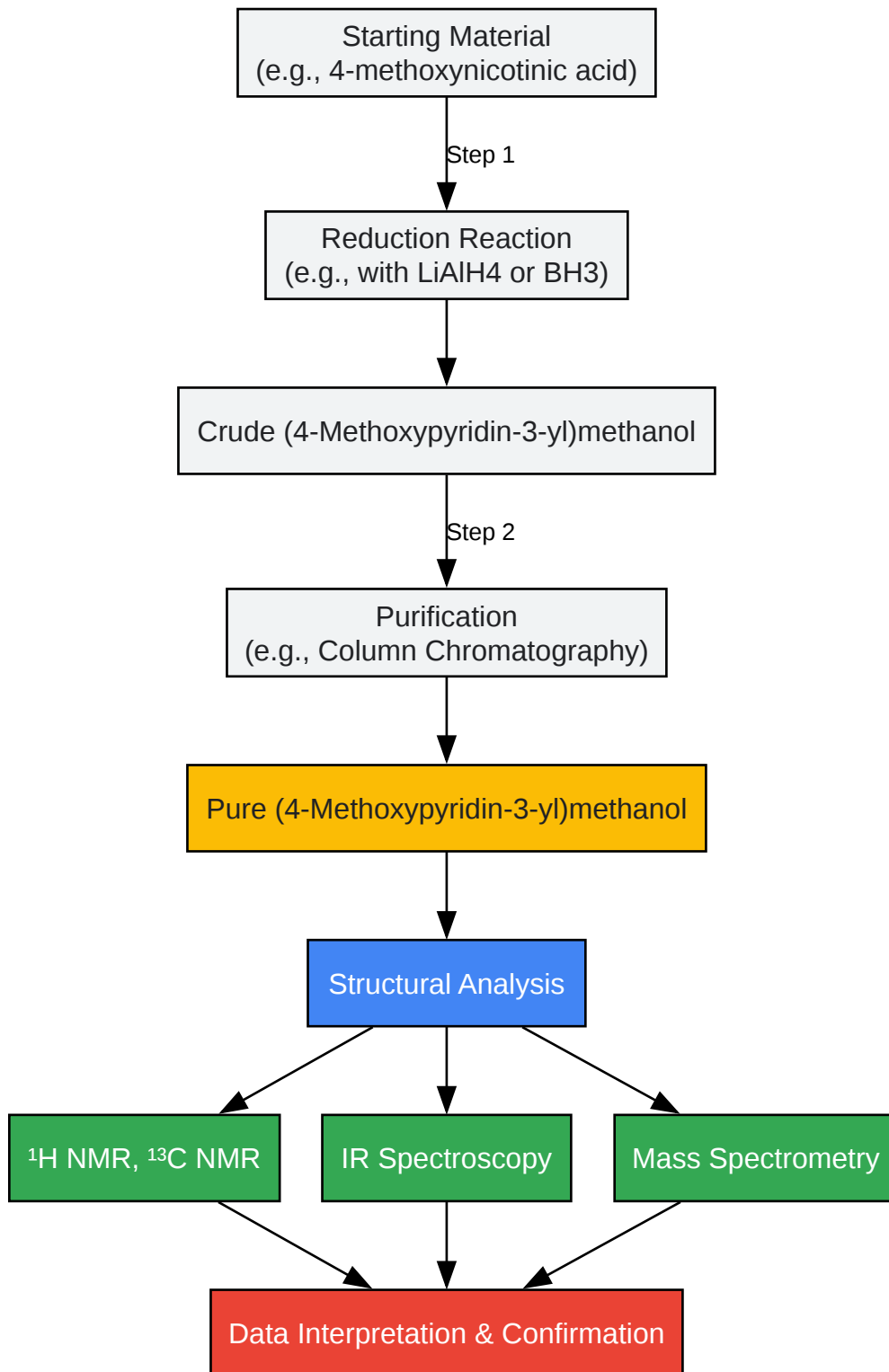
Proposed Experimental Protocols for Synthesis and Characterization

While a specific, detailed protocol for the synthesis of **(4-Methoxypyridin-3-yl)methanol** is not readily available, a general synthetic approach can be proposed based on standard organic chemistry methodologies. The following outlines a logical workflow for its preparation and subsequent structural verification.

Proposed Synthesis Workflow

A plausible synthetic route to **(4-Methoxypyridin-3-yl)methanol** could involve the reduction of a corresponding carboxylic acid or ester derivative, or the hydroxymethylation of a suitable pyridine precursor. The logical flow of a potential synthesis and characterization process is depicted in the following diagram.

Proposed Synthesis and Characterization Workflow

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Caption: A logical workflow for the synthesis and structural confirmation of the target compound.

Detailed Methodologies for Characterization

To definitively confirm the structure of synthesized **(4-Methoxypyridin-3-yl)methanol**, a suite of spectroscopic analyses is required.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. Chemical shifts, splitting patterns, and integration values would be crucial for assigning each proton.
- ^{13}C NMR: The carbon NMR spectrum should reveal the expected number of carbon signals corresponding to the pyridine ring carbons, the methylene carbon, and the methoxy carbon.

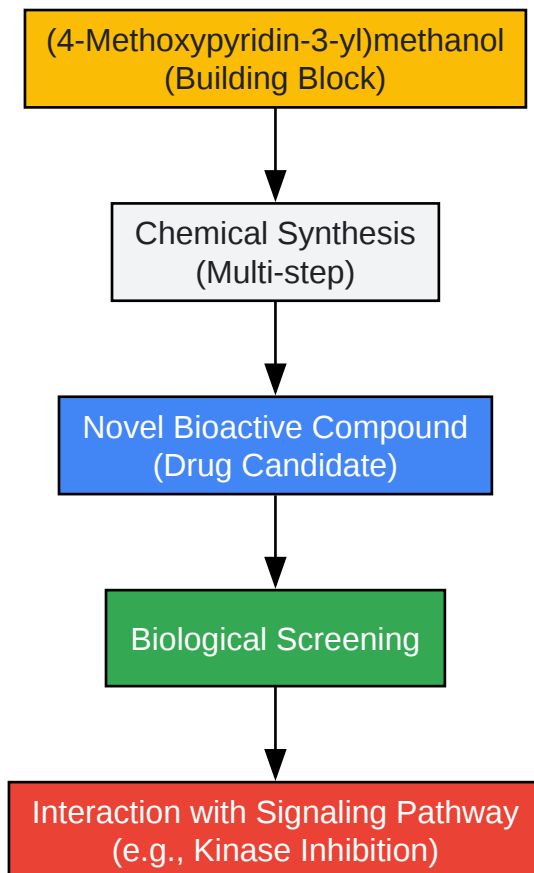
4.2.2. Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-O stretching of the ether and alcohol functionalities.

4.2.3. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecular ion, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would provide further structural evidence.

Signaling Pathways and Logical Relationships

Given the nature of **(4-Methoxypyridin-3-yl)methanol** as a synthetic building block, its direct involvement in biological signaling pathways is not documented. However, its utility lies in the synthesis of molecules that may target such pathways. The logical relationship for its application in drug discovery is outlined below.

Role of (4-Methoxypyridin-3-yl)methanol in Drug Discovery



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Caption: The logical progression from a chemical building block to a potential therapeutic agent.

Conclusion

The structural confirmation of **(4-Methoxypyridin-3-yl)methanol** is a critical step for its use in research and development. While publicly accessible, detailed experimental data is currently lacking, this guide provides a framework for its synthesis and comprehensive characterization using standard analytical techniques. The predicted spectroscopic data herein serves as a valuable reference for researchers undertaking the synthesis and structural elucidation of this important chemical entity. Further research to publish a definitive synthesis protocol and complete spectral characterization is highly encouraged to facilitate its broader application in the scientific community.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com